molecular formula C20H21NO4S B2881591 (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798975-10-6

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2881591
CAS No.: 1798975-10-6
M. Wt: 371.45
InChI Key: ZHJKJVXCVGPQFI-BJMVGYQFSA-N
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Description

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an appropriate epoxide under basic conditions.

    Formation of the acrylamide moiety: The final step involves the reaction of the hydroxypropyl-substituted benzo[d][1,3]dioxole with 4-(methylthio)phenylacrylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The acrylamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid side chains. The acrylamide moiety can undergo Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-phenylacrylamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a methylthio group, which can influence its electronic properties and interactions with biological targets.

Uniqueness

The presence of the methylthio group in (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide makes it unique compared to similar compounds. This group can participate in specific interactions with biological targets, potentially enhancing its activity and selectivity.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-20(23,15-6-9-17-18(11-15)25-13-24-17)12-21-19(22)10-5-14-3-7-16(26-2)8-4-14/h3-11,23H,12-13H2,1-2H3,(H,21,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJKJVXCVGPQFI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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